(5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride
Overview
Description
(5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C4H8N4.2ClH and a molecular weight of 185.06 g/mol . It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of (5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride are currently unknown. This compound is a derivative of the 1,2,4-triazole family, which has been found in many important synthetic drug molecules . These molecules are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some 1,2,4-triazole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to 1,2,4-triazole derivatives, can affect a wide range of biochemical pathways . These include pathways related to inflammation, viral replication, and cancer cell proliferation .
Pharmacokinetics
It is known that the compound is a powder at room temperature , which suggests that it could be administered orally or intravenously. The compound’s bioavailability, or the extent to which it reaches its site of action, would depend on these ADME properties.
Result of Action
Given the known biological activities of 1,2,4-triazole derivatives, it is possible that this compound could have antiviral, anti-inflammatory, or anticancer effects .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature . For instance, the compound is stable at room temperature , suggesting that it could be stored and transported under normal conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole with formaldehyde and ammonium chloride under acidic conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction mixture is typically heated and stirred for several hours, followed by purification steps such as crystallization or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield triazole oxides, while reduction reactions can produce various amine derivatives .
Scientific Research Applications
(5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride include:
- (1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride
- 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride
- 1-(5-Phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the triazole ring, which can influence its reactivity and interaction with biological targets. This unique structure makes it a valuable compound for various research applications .
Properties
IUPAC Name |
(5-methyl-1H-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.2ClH/c1-3-6-4(2-5)8-7-3;;/h2,5H2,1H3,(H,6,7,8);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPDXAMGCAFJKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192477-93-2 | |
Record name | (3-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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